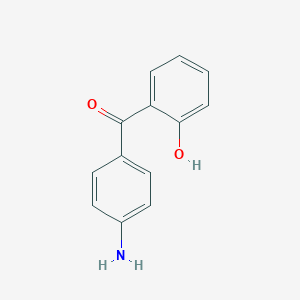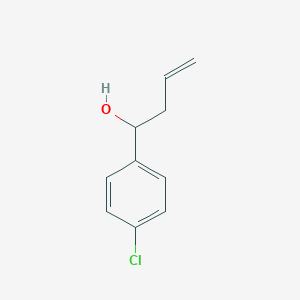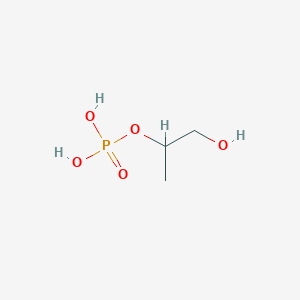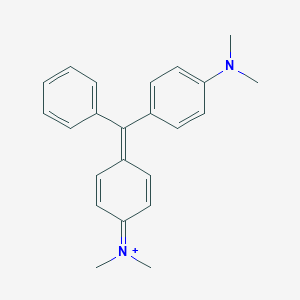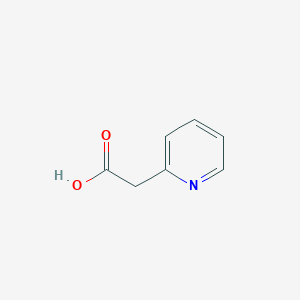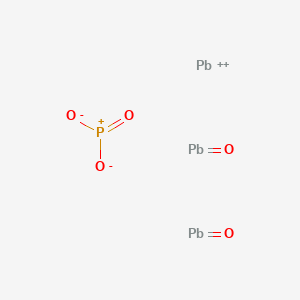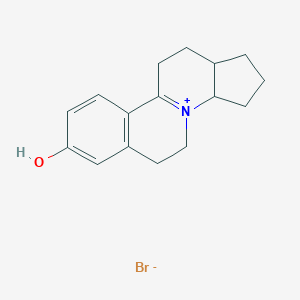
3,5-Diiodo-tyrosyl-3,5-diiodo-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diiodo-tyrosyl-3,5-diiodo-tyrosine, also known as T2, is a thyroid hormone derivative that has been studied for its potential therapeutic applications. T2 is structurally similar to the thyroid hormone triiodothyronine (T3), but it has unique properties that make it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Biosynthesis of Thyroid Hormones
Research by Maurizis et al. (1978) explored the in vitro biosynthesis of thyroid hormones from 3,5-Diiodo-tyrosyl-3,5-diiodo-tyrosine. Their study found that this compound acts as a precursor in thyroid hormone synthesis, with mechanisms involving pyridoxal phosphate as an activator and the involvement of peroxidase in the reaction (Maurizis, Michelot, & Meyniel, 1978). Another study by the same authors discussed the specific mechanism involving the elimination of the alanine side chain from the compound, suggesting a unique synthesis pathway differing from that involving other iodinated tyrosines (Michelot, Maurizis, Nicolas, & Meyniel, 1978).
Synthesis Methods
J. Min (2010) developed a method for synthesizing 3,5-Diiodo-L-tyrosine, a component of this compound, by iodizing iodine monochloride under specific conditions to achieve a yield of up to 90% (Min, 2010).
Role in Enzymatic Processes
Studies on enzymatic oxidative coupling of 3,5-Diiodo-l-tyrosine derivatives, including this compound, have been conducted. For example, You-an Ma and C. Sih (1999) demonstrated that both enzymatic and non-enzymatic oxidative coupling of these derivatives resulted in a T4 derivative and a C3 fragment, contributing to a better understanding of thyroid hormone biosynthesis mechanisms (Ma & Sih, 1999).
Inhibition of Thyroidal Iodotyrosine Deiodination
Research by W. Green (1968) investigated the inhibition of thyroidal iodotyrosine deiodination by tyrosine analogues, including 3,5-Diiodo-L-tyrosine, providing insights into how these compounds affect thyroid function and hormone synthesis (Green, 1968).
Affinity Chromatography
Lenfeld et al. (1995) studied the immobilization of 3,5-Diiodo-l-tyrosine on bead cellulose, showcasing its potential application in affinity chromatography for proteases (Lenfeld, Bend, & Kučerová, 1995).
Propiedades
Número CAS |
1057-47-2 |
|---|---|
Fórmula molecular |
C18H16I4N2O5 |
Peso molecular |
847.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C18H16I4N2O5/c19-9-1-7(2-10(20)15(9)25)5-13(23)17(27)24-14(18(28)29)6-8-3-11(21)16(26)12(22)4-8/h1-4,13-14,25-26H,5-6,23H2,(H,24,27)(H,28,29)/t13-,14-/m0/s1 |
Clave InChI |
LTKNDEMGPUWUJG-KBPBESRZSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)N[C@@H](CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N |
SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N |
SMILES canónico |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O)N |
Otros números CAS |
1057-47-2 |
Sinónimos |
3,5,3',5'-tetraiodotyrosyltyrosine 3,5,3',5-tetraiodo-Tyr-Tyr 3,5-diiodo-L-tyrosyl-3,5-diiodo-L-tyrosine 3,5-diiodo-Tyr-3,5-diiodo-Tyr 3,5-diiodo-tyrosyl-3,5-diiodo-tyrosine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




